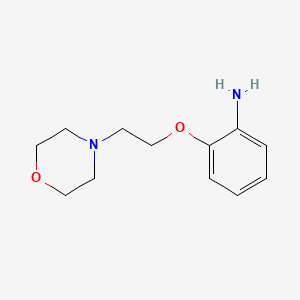

2-(2-Morpholin-4-ylethoxy)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-morpholin-4-ylethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c13-11-3-1-2-4-12(11)16-10-7-14-5-8-15-9-6-14/h1-4H,5-10,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJDILKXBXBBAKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCOC2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40424483 | |

| Record name | 2-(2-morpholin-4-ylethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64039-56-1 | |

| Record name | 2-(2-morpholin-4-ylethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide on 2-(2-Morpholin-4-ylethoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of 2-(2-Morpholin-4-ylethoxy)aniline. All quantitative data is summarized in structured tables for easy reference and comparison. Detailed experimental protocols and visualizations are included to support laboratory work and further research.

Chemical Identity and Physical Properties

This compound is a morpholine-substituted aniline derivative. Its core structure consists of an aniline ring substituted at the ortho position with a 2-morpholinoethoxy group.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 64039-56-1[1] |

| Molecular Formula | C₁₂H₁₈N₂O₂ |

| Molecular Weight | 222.28 g/mol |

| Synonyms | 2-(2-Morpholinoethoxy)benzenamine, 2-(2-(4-Morpholinyl)ethoxy)aniline |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Melting Point | 41 °C | ChemicalBook |

| Boiling Point | 379.6 ± 32.0 °C (Predicted) | ChemicalBook |

| Density | 1.129 ± 0.06 g/cm³ (Predicted) | ChemicalBook |

A hydrochloride salt of this compound is also available with the CAS number 109125-70-4.

Synthesis Protocols

Hypothetical Synthesis Workflow

This proposed workflow involves a two-step process starting from 2-nitrophenol.

Caption: Hypothetical two-step synthesis pathway for this compound.

Experimental Details (Hypothetical)

Step 1: Synthesis of 4-(2-(2-Nitrophenoxy)ethyl)morpholine

-

To a solution of 2-nitrophenol in a suitable solvent (e.g., acetone or DMF), add a base such as potassium carbonate.

-

Add 4-(2-chloroethyl)morpholine to the mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain 4-(2-(2-nitrophenoxy)ethyl)morpholine.

Step 2: Synthesis of this compound

-

Dissolve 4-(2-(2-nitrophenoxy)ethyl)morpholine in a suitable solvent (e.g., ethanol, ethyl acetate, or acetic acid).

-

Add a reducing agent. Common methods include:

-

Catalytic hydrogenation using hydrogen gas and a catalyst like palladium on carbon (Pd/C).

-

Metal-acid reduction using iron powder in the presence of hydrochloric acid or ammonium chloride.

-

Reduction with stannous chloride (SnCl₂) in a suitable solvent.

-

-

Monitor the reaction by TLC until the starting material is consumed.

-

Work up the reaction mixture according to the chosen reduction method. This typically involves filtration of the catalyst (for hydrogenation) or neutralization and extraction.

-

Purify the crude product by column chromatography to yield this compound.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not available in the public domain based on the conducted searches. However, predicted spectral characteristics can be inferred based on the chemical structure and data from analogous compounds.

Table 3: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons (4H) in the range of 6.5-7.5 ppm.- Methylene protons of the ethoxy group (-O-CH₂-CH₂-N-) as two triplets, likely in the range of 3.5-4.5 ppm and 2.7-3.0 ppm.- Methylene protons of the morpholine ring as two multiplets or broad singlets around 3.7 ppm and 2.5 ppm.- A broad singlet for the amine protons (-NH₂), the chemical shift of which will be solvent-dependent. |

| ¹³C NMR | - Aromatic carbons in the range of 110-150 ppm.- Methylene carbons of the ethoxy group around 60-70 ppm.- Methylene carbons of the morpholine ring around 45-70 ppm. |

| FT-IR (cm⁻¹) | - N-H stretching of the primary amine as two bands in the region of 3300-3500 cm⁻¹.- C-H stretching of aromatic and aliphatic groups around 2800-3100 cm⁻¹.- C-O-C stretching of the ether linkage around 1200-1250 cm⁻¹ and 1000-1100 cm⁻¹.- N-H bending of the primary amine around 1600 cm⁻¹.- Aromatic C=C stretching around 1450-1600 cm⁻¹. |

| Mass Spec (EI) | - A molecular ion peak (M⁺) at m/z = 222.- Common fragmentation patterns would involve cleavage of the ether bond and fragmentation of the morpholine ring. |

Biological Activity and Drug Development Potential

Direct biological activity data for this compound is not currently available in the reviewed literature. However, the presence of the morpholine and aniline moieties suggests potential for biological activity, as these are common pharmacophores in drug discovery.

-

Morpholine derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.

-

Aniline derivatives are key building blocks in many pharmaceuticals, including kinase inhibitors used in cancer therapy.[2]

The structural similarity of this compound to intermediates used in the synthesis of biologically active quinoline and quinazoline derivatives suggests its potential as a scaffold or intermediate in the development of new therapeutic agents.[2] Further screening and biological evaluation are necessary to determine its pharmacological profile.

Potential Signaling Pathway Interactions

Given that many aniline and morpholine derivatives act as kinase inhibitors, a logical starting point for investigating the biological activity of this compound would be to screen it against a panel of protein kinases.

Caption: Hypothetical mechanism of action via inhibition of a receptor tyrosine kinase signaling pathway.

Conclusion

This compound is a chemical compound with potential applications in drug discovery and development, although it is currently not well-characterized in publicly available literature. This guide provides the available chemical and physical data, a plausible synthetic route, and predicted spectral characteristics to aid researchers in their work with this compound. Further experimental investigation is required to fully elucidate its properties, biological activity, and potential therapeutic applications.

References

A Comprehensive Technical Guide to 2-(2-Morpholin-4-ylethoxy)aniline (CAS Number: 64039-56-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Morpholin-4-ylethoxy)aniline is a chemical compound containing a morpholine ring linked via an ethoxy bridge to an aniline moiety at the ortho position. Its unique structural combination of a flexible morpholine group, which can improve physicochemical properties such as solubility, and a reactive aniline core makes it a valuable building block in medicinal chemistry and materials science. The morpholine scaffold is a common feature in numerous approved drugs, contributing to favorable pharmacokinetic profiles. This guide provides a detailed overview of the synthesis, properties, and potential applications of this compound, with a focus on its relevance to drug discovery and development.

Physicochemical and Spectral Data

While specific experimental data for this compound is limited in publicly available literature, its properties can be predicted based on its structure and comparison with its isomer, 4-(2-Morpholinoethoxy)aniline.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 64039-56-1 | ChemicalBook[1] |

| Molecular Formula | C₁₂H₁₈N₂O₂ | Calculated |

| Molecular Weight | 222.28 g/mol | Calculated |

| Appearance | Predicted: Solid | - |

| Boiling Point | Predicted: >300 °C | - |

| Melting Point | Predicted: Not available | - |

| Solubility | Predicted: Soluble in organic solvents like DMSO, DMF, and alcohols. | - |

Table 2: Predicted Spectroscopic Data for this compound

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | IR Spectroscopy (Predicted) | Mass Spectrometry (Predicted) |

| Aromatic protons (δ 6.5-7.5 ppm) | Aromatic carbons (δ 110-150 ppm) | N-H stretch (primary amine): ~3300-3500 cm⁻¹ (two bands) | [M]+•: m/z 222.14 |

| O-CH₂ protons (δ ~4.0-4.2 ppm) | O-CH₂ carbon (δ ~65-70 ppm) | C-H stretch (aromatic): ~3000-3100 cm⁻¹ | [M+H]⁺: m/z 223.15 |

| N-CH₂ (morpholine) protons (δ ~3.6-3.8 ppm) | N-CH₂ (morpholine) carbons (δ ~50-55 ppm) | C-H stretch (aliphatic): ~2800-3000 cm⁻¹ | |

| O-CH₂ (morpholine) protons (δ ~2.7-2.9 ppm) | O-CH₂ (morpholine) carbons (δ ~65-70 ppm) | C-O-C stretch (ether): ~1050-1150 cm⁻¹ | |

| N-CH₂ protons (δ ~2.5-2.7 ppm) | N-CH₂ carbon (δ ~45-50 ppm) | C-N stretch (aromatic amine): ~1250-1350 cm⁻¹ | |

| NH₂ protons (broad singlet, variable shift) |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway:

Caption: A proposed two-step synthesis of this compound.

General Experimental Protocol (Hypothetical)

Step 1: Synthesis of 4-(2-(2-Nitrophenoxy)ethyl)morpholine (Williamson Ether Synthesis)

-

To a solution of 2-nitrophenol (1.0 eq) in a suitable solvent such as acetone or DMF, add a base like potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 4-(2-chloroethyl)morpholine hydrochloride (1.1 eq) to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 4-(2-(2-nitrophenoxy)ethyl)morpholine.

Step 2: Synthesis of this compound (Nitro Group Reduction)

-

Dissolve 4-(2-(2-nitrophenoxy)ethyl)morpholine (1.0 eq) in a solvent like ethanol or ethyl acetate.

-

Add a reducing agent. Two common methods are:

-

Method A (Tin(II) Chloride): Add stannous chloride dihydrate (SnCl₂·2H₂O) (3-5 eq) and concentrated hydrochloric acid. Heat the mixture to reflux and monitor by TLC.

-

Method B (Catalytic Hydrogenation): Add a catalytic amount of palladium on carbon (10% Pd/C) and subject the mixture to a hydrogen atmosphere (balloon or hydrogenation apparatus).

-

-

After the reaction is complete, if using Method A, neutralize the reaction mixture with a base (e.g., NaOH or NaHCO₃) and extract the product with an organic solvent. If using Method B, filter off the catalyst.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product by column chromatography or recrystallization to yield this compound.

Potential Biological Significance and Applications

While there is no specific biological data for this compound, the broader class of morpholinoaniline derivatives has shown significant activity in various therapeutic areas, particularly as kinase inhibitors and G protein-coupled receptor (GPCR) modulators.

Kinase Inhibition

Many compounds incorporating the morpholinoaniline scaffold have been investigated as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. For instance, derivatives of 4-morpholino-2-phenylquinazoline have been identified as potent inhibitors of PI3 kinase p110α[2]. The aniline moiety often serves as a key hydrogen-bonding pharmacophore within the ATP-binding site of kinases.

Caption: A simplified PI3K/Akt signaling pathway, a common target for morpholinoaniline-based inhibitors.

G Protein-Coupled Receptor (GPCR) Modulation

The morpholine ring is a common feature in ligands for G protein-coupled receptors, which are the largest family of cell surface receptors and major drug targets. The nitrogen atom of the morpholine can act as a proton acceptor, engaging in key interactions with the receptor binding pocket. For example, analogs of the GPR88 agonist 2-PCCA, which contains an aniline moiety, have been synthesized to probe the structure-activity relationships of this orphan GPCR[3].

Conclusion

This compound is a compound of interest for medicinal chemistry due to its structural features that are present in many biologically active molecules. While specific experimental data for this compound is scarce in the public domain, this guide provides a comprehensive overview based on its chemical structure and the known properties and activities of its analogs. The proposed synthetic route offers a viable strategy for its preparation, and the discussion of its potential biological activities highlights its promise as a scaffold for the development of novel kinase inhibitors and GPCR modulators. Further experimental investigation is warranted to fully characterize this compound and explore its therapeutic potential.

References

- 1. rsc.org [rsc.org]

- 2. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of Substitution on the Aniline Moiety of the GPR88 Agonist 2-PCCA: Synthesis, Structure–Activity Relationships, and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Structure Elucidation of 2-(2-Morpholin-4-ylethoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for the structure elucidation of 2-(2-Morpholin-4-ylethoxy)aniline. Due to the limited availability of public experimental data for this specific compound, this document outlines the expected physicochemical properties and predicted spectroscopic characteristics based on the analysis of its constituent functional groups and related chemical structures. Detailed experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are provided to guide researchers in the analytical process. This guide is intended to serve as a practical resource for scientists involved in the synthesis, characterization, and quality control of this and structurally related molecules.

Introduction

This compound is a chemical compound of interest in medicinal chemistry and drug development due to its structural motifs, which are present in a variety of biologically active molecules. The molecule incorporates a primary aromatic amine, an ether linkage, and a morpholine ring, all of which can contribute to its pharmacological profile. Accurate structural elucidation is a critical step in the drug development pipeline, ensuring compound identity, purity, and stability. This guide details the analytical techniques and expected outcomes for the comprehensive characterization of this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₈N₂O₂ | [Calculated] |

| Molecular Weight | 222.28 g/mol | [Calculated] |

| CAS Number | 64039-56-1 | [1] |

| Appearance | Predicted: Crystalline solid | - |

| Solubility | Predicted: Soluble in organic solvents like DMSO, Methanol | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

Predicted Spectroscopic Data

The following tables outline the predicted spectroscopic data for this compound. These predictions are based on established chemical shift and absorption frequency ranges for the functional groups present in the molecule.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 6.8 - 7.2 | m | 4H | Aromatic protons |

| ~ 4.1 | t | 2H | O-CH₂ -CH₂-N |

| ~ 3.8 (broad s) | s | 2H | NH₂ |

| ~ 3.7 | t | 4H | Morpholine: -CH₂-O-CH₂- |

| ~ 2.8 | t | 2H | O-CH₂-CH₂ -N |

| ~ 2.6 | t | 4H | Morpholine: -CH₂-N-CH₂- |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~ 145 - 150 | Aromatic C-O |

| ~ 135 - 140 | Aromatic C-N |

| ~ 110 - 125 | Aromatic C-H |

| ~ 67 | Morpholine: -C H₂-O-C H₂- |

| ~ 66 | O-C H₂-CH₂-N |

| ~ 58 | O-CH₂-C H₂-N |

| ~ 54 | Morpholine: -C H₂-N-C H₂- |

Predicted IR Spectroscopy Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3300 - 3500 | Medium, Sharp (doublet) | N-H stretch (primary amine) |

| 2850 - 3000 | Medium | C-H stretch (aliphatic) |

| ~ 1600 | Strong | N-H bend (scissoring) |

| 1450 - 1550 | Medium to Strong | C=C stretch (aromatic) |

| 1200 - 1250 | Strong | C-O stretch (aryl ether) |

| 1115 - 1140 | Strong | C-O-C stretch (morpholine ether) |

| 1000 - 1100 | Medium | C-N stretch (aliphatic) |

Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 222 | [M]⁺ (Molecular Ion) |

| 120 | [M - C₄H₈NO - C₂H₄]⁺ |

| 100 | [C₅H₁₀NO]⁺ (Morpholinoethyl fragment) |

| 86 | [C₄H₈NO]⁺ (Morpholine fragment) |

Experimental Protocols

The following are detailed protocols for the key experiments required for the structure elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 32 scans, relaxation delay of 1-2 seconds, spectral width of 16 ppm.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 1024 scans, relaxation delay of 2 seconds, spectral width of 240 ppm.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

-

2D NMR (COSY, HSQC, HMBC):

-

Perform 2D NMR experiments (COSY, HSQC, HMBC) to establish connectivity between protons and carbons and to aid in unambiguous assignments.

-

-

Data Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze chemical shifts, coupling constants, and 2D correlations to assemble the molecular structure.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Solid (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record the spectrum over a range of 4000-400 cm⁻¹.

-

Acquire at least 16 scans for a good signal-to-noise ratio.

-

-

Data Analysis: Identify characteristic absorption bands for functional groups such as N-H (amine), C-H (aromatic and aliphatic), C=C (aromatic), C-O (ether), and C-N bonds.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition:

-

ESI-MS: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

-

EI-MS: Introduce the sample (if sufficiently volatile) into the EI source. This will generate the molecular ion [M]⁺ and characteristic fragment ions.

-

-

Data Analysis: Determine the exact mass of the molecular ion to confirm the elemental composition. Analyze the fragmentation pattern to gain further structural information.

Visualizations

Molecular Structure

Caption: 2D structure of this compound.

Structure Elucidation Workflow

Caption: Workflow for the structure elucidation of the target compound.

Key Spectroscopic Correlations

Caption: Correlation of structural fragments with spectroscopic data.

Conclusion

References

Spectroscopic and Synthetic Profile of Morpholinylethoxy Aniline Derivatives: A Technical Guide

Disclaimer: This document provides a detailed analysis of the spectroscopic data and a representative synthetic workflow for 4-(2-Morpholin-4-ylethoxy)aniline . Due to the limited availability of public spectroscopic data for the isomeric compound 2-(2-Morpholin-4-ylethoxy)aniline , the para isomer is presented here as a closely related analogue. Researchers and drug development professionals can use this information as a valuable reference for predicting and interpreting the spectroscopic characteristics of the ortho isomer and for developing synthetic strategies.

Introduction

Aniline derivatives containing a morpholine moiety are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. The morpholine ring can improve physicochemical properties such as solubility and metabolic stability, while the aniline core serves as a versatile scaffold for further chemical modifications. Understanding the spectroscopic and synthetic characteristics of these compounds is crucial for their identification, characterization, and the development of new chemical entities. This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4-(2-Morpholin-4-ylethoxy)aniline, along with detailed experimental protocols and a representative synthetic workflow.

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for 4-(2-Morpholin-4-ylethoxy)aniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹³C NMR Spectroscopic Data for 4-(2-Morpholin-4-ylethoxy)aniline [1]

| Chemical Shift (δ) ppm | Assignment |

| Data Not Available | No quantitative ¹³C NMR data was found. |

Note: Specific quantitative ¹H and ¹³C NMR data for 4-(2-Morpholin-4-ylethoxy)aniline were not publicly available in the searched resources. The interpretation below is based on general principles of NMR spectroscopy for aromatic amines and morpholine-containing compounds.

Expected ¹H NMR Spectral Characteristics:

-

Aromatic Protons: The protons on the aniline ring are expected to appear in the aromatic region (typically δ 6.5-7.5 ppm). Due to the para-substitution, a characteristic AA'BB' splitting pattern is anticipated.

-

Morpholine Protons: The protons on the morpholine ring will likely appear as two distinct multiplets in the upfield region. The protons adjacent to the oxygen atom are expected to be deshielded and appear at a higher chemical shift (around δ 3.7 ppm) compared to the protons adjacent to the nitrogen atom (around δ 2.5 ppm).

-

Ethoxy Protons: The two methylene groups of the ethoxy linker (-O-CH₂-CH₂-N-) will each produce a triplet, with the protons closer to the oxygen being more deshielded.

-

Amine Proton: The -NH₂ protons will likely appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration. This peak will disappear upon D₂O exchange.[2]

Expected ¹³C NMR Spectral Characteristics:

-

Aromatic Carbons: Six signals are expected for the benzene ring carbons. The carbon attached to the oxygen will be significantly downfield, while the carbon attached to the amino group will be upfield relative to benzene.

-

Morpholine Carbons: Two signals are expected for the morpholine carbons, with the carbons adjacent to the oxygen appearing at a higher chemical shift.

-

Ethoxy Carbons: Two signals corresponding to the methylene carbons of the ethoxy linker.

Infrared (IR) Spectroscopy

Table 2: IR Spectroscopic Data for 4-(2-Morpholin-4-ylethoxy)aniline (Vapor Phase) [1]

| Wavenumber (cm⁻¹) | Assignment |

| Data Not Available | No quantitative IR data was found. |

Note: While a reference to a vapor phase IR spectrum exists, the specific peak values were not available. The interpretation below is based on typical IR absorptions for primary aromatic amines and ethers.[2][3]

Expected IR Absorption Bands:

-

N-H Stretch: Two distinct bands are expected in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂).

-

C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Absorption bands below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks in the 1500-1600 cm⁻¹ region.

-

C-O Stretch (Ether): A strong absorption band in the region of 1200-1250 cm⁻¹.

-

C-N Stretch (Aromatic Amine): An absorption band in the 1250-1350 cm⁻¹ region.[2]

-

C-N Stretch (Aliphatic Amine): An absorption band in the 1000-1250 cm⁻¹ region.[2]

Mass Spectrometry (MS)

Table 3: GC-MS Data for 4-(2-Morpholin-4-ylethoxy)aniline [1]

| m/z | Assignment |

| Data Not Available | No quantitative MS data was found. |

Note: A reference to a GC-MS spectrum exists, but the specific fragmentation pattern was not detailed. The interpretation below is based on common fragmentation pathways for aromatic amines and ethers.

Expected Mass Spectrometric Fragmentation:

-

Molecular Ion Peak (M⁺): The molecular ion peak is expected at m/z = 222, corresponding to the molecular weight of the compound.

-

Alpha-Cleavage: A prominent fragmentation pathway for the morpholine ring would be cleavage at the C-C bond alpha to the nitrogen atom.

-

Cleavage of the Ether Linkage: Fragmentation of the ethoxy chain can lead to several characteristic ions.

-

Loss of Small Molecules: Loss of neutral molecules such as ethylene or parts of the morpholine ring.

Experimental Protocols

The following are general protocols for acquiring the spectroscopic data presented above. These can be adapted for the specific instrumentation and sample characteristics.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials and Equipment:

-

NMR spectrometer (e.g., Bruker, 400 MHz or higher)

-

NMR tubes

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

4-(2-Morpholin-4-ylethoxy)aniline sample

-

Pipettes and vials

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the 4-(2-Morpholin-4-ylethoxy)aniline sample in about 0.7 mL of a suitable deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Transfer the solution to an NMR tube.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Tune the probe for the desired nuclei (¹H and ¹³C).

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

To confirm the amine protons, a D₂O exchange experiment can be performed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the solvent peak or an internal standard (e.g., TMS).

FTIR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials and Equipment:

-

FTIR spectrometer with a suitable detector

-

Sample holder (e.g., KBr plates, ATR crystal)

-

Potassium bromide (KBr), spectroscopic grade

-

Mortar and pestle

-

Pellet press

-

4-(2-Morpholin-4-ylethoxy)aniline sample (solid)

Procedure (KBr Pellet Method): [4][5][6][7][8]

-

Sample Preparation: Thoroughly grind 1-2 mg of the solid 4-(2-Morpholin-4-ylethoxy)aniline sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.[4][5]

-

Pellet Formation: Transfer the powder to a pellet die and press it under high pressure using a hydraulic press to form a transparent or translucent pellet.[4]

-

Background Spectrum: Run a background spectrum of the empty sample compartment.

-

Sample Spectrum: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

GC-MS

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials and Equipment:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

GC column suitable for amine analysis (e.g., HP-5MS)

-

Helium or another suitable carrier gas

-

Solvent (e.g., methanol, dichloromethane)

-

4-(2-Morpholin-4-ylethoxy)aniline sample

-

Autosampler vials

Procedure:

-

Sample Preparation: Prepare a dilute solution of the 4-(2-Morpholin-4-ylethoxy)aniline sample (e.g., 1 mg/mL) in a volatile solvent.[9]

-

GC-MS Instrument Setup:

-

Set the injector temperature (e.g., 250 °C) and the transfer line temperature (e.g., 280 °C).[10]

-

Program the GC oven temperature. A typical program might start at a lower temperature (e.g., 80 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the compound.[10][11]

-

Set the carrier gas flow rate.

-

Set the mass spectrometer to scan a suitable mass range (e.g., m/z 40-500) in electron ionization (EI) mode.

-

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

Data Acquisition and Analysis: The separated components eluting from the GC column are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is recorded. The total ion chromatogram (TIC) shows the elution of compounds over time, and the mass spectrum of the peak corresponding to 4-(2-Morpholin-4-ylethoxy)aniline can be analyzed to determine its fragmentation pattern and confirm its molecular weight.

Representative Synthetic Workflow

The synthesis of morpholinylethoxy aniline derivatives typically involves the Williamson ether synthesis followed by the reduction of a nitro group. The following is a representative workflow for the synthesis of 4-(2-Morpholin-4-ylethoxy)aniline.

References

- 1. 4-(2-Morpholinoethoxy)aniline | C12H18N2O2 | CID 6484711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. eng.uc.edu [eng.uc.edu]

- 6. jascoinc.com [jascoinc.com]

- 7. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 8. edinst.com [edinst.com]

- 9. benchchem.com [benchchem.com]

- 10. academic.oup.com [academic.oup.com]

- 11. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]

The Enigmatic Biological Profile of 2-(2-Morpholin-4-ylethoxy)aniline: A Technical Review of a Privileged Scaffold

For Researchers, Scientists, and Drug Development Professionals

Abstract

While direct, in-depth biological data for 2-(2-Morpholin-4-ylethoxy)aniline remains scarce in publicly accessible literature, its structural components—a morpholine ring, an ethoxy linker, and a 2-alkoxyaniline moiety—are integral to a vast array of pharmacologically active agents. This technical guide consolidates the known biological activities of structurally related compounds to project a potential pharmacological profile for this molecule. By examining the structure-activity relationships of analogous compounds, we can infer likely biological targets and therapeutic areas of interest for this compound, providing a foundational resource for future research and development endeavors.

Introduction: The Morpholine Moiety as a Privileged Structure

The morpholine ring is a six-membered heterocycle containing both an amine and an ether functional group. This unique combination imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, making it a "privileged structure" in medicinal chemistry.[1][2] Morpholine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, analgesic, and significant effects on the central nervous system (CNS).[3][4][5] The incorporation of a morpholine ring can enhance the potency of a molecule through specific interactions with target proteins and can modulate its pharmacokinetic profile.[2][6]

Projected Biological Activities Based on Structural Analogs

Given the lack of specific data for this compound, this section will explore the biological activities of compounds sharing its key structural features.

Central Nervous System (CNS) Activity

The N-morpholinoethyl moiety is a recognized pharmacophore for CNS-active compounds, particularly in the modulation of metabotropic receptors such as sigma (σ) and serotonin (5-HT) receptors.[3]

2.1.1. Sigma (σ) Receptor Affinity

Sigma receptors, comprising σ1 and σ2 subtypes, are involved in a variety of cellular functions and are targets for the treatment of neuropsychiatric disorders, pain, and cancer.[7][8] Numerous compounds containing an N-substituted morpholine ring exhibit high affinity for sigma receptors. The nitrogen of the morpholine ring is often crucial for binding.

Table 1: Sigma Receptor Binding Affinities of Representative Morpholine-Containing Compounds

| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Reference |

| Compound 1 (Generic Morpholine Ligand) | σ1 | 42 | [9] |

| BD1047 | σ1 | High | [10] |

| BD1063 | σ1 | High | [10] |

Note: Data for specific morpholinoethoxy aniline derivatives is not available. The table presents data for compounds with a morpholine moiety known to interact with sigma receptors to illustrate potential affinity.

2.1.2. Serotonin (5-HT) Receptor Affinity

The morpholinoethyl group is also present in ligands targeting various serotonin receptor subtypes.[3] Antagonism at the 5-HT2A receptor, for instance, is a key mechanism of action for several atypical antipsychotic drugs.[11][12] The affinity for different 5-HT subtypes can be modulated by substitutions on the aromatic ring.

Table 2: Serotonin Receptor Binding Affinities of Structurally Related Compounds

| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Reference |

| Arylpiperazine Derivative | 5-HT1A | Submicromolar | [13] |

| Arylpiperazine Derivative | 5-HT2A | 272-430 | [13] |

| Ketanserin | 5-HT2A | High | [12] |

Note: This table shows data for compounds with structural similarities to infer potential serotonin receptor interactions, as direct data for this compound is unavailable.

2.1.3. Dopamine (D) Receptor Affinity

While the morpholine moiety is found in some dopamine receptor ligands, high selectivity for dopamine D4 over D2 receptors has been a focus of research for atypical antipsychotic effects.[14] The substitution pattern on the aniline ring would be a critical determinant of dopamine receptor affinity and selectivity.

Table 3: Dopamine Receptor Binding Affinities of Selected Compounds

| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Reference |

| Clozapine | D4 | High Selectivity vs D2 | [14] |

| Raclopride | D2 | High | [14] |

Note: This table provides context on dopamine receptor affinities for relevant compounds, as no direct data exists for this compound.

Anticancer Activity

Derivatives of 2-morpholino-4-anilinoquinoline have been synthesized and evaluated for their antitumor activity. These compounds have been shown to induce cell cycle arrest and inhibit cancer cell proliferation.[15] The aniline portion of the molecule is a key structural feature in many kinase inhibitors and other anticancer agents.[16][17]

Table 4: Cytotoxic Activity of 2-Morpholino-4-anilinoquinoline Derivatives against HepG2 Cancer Cells

| Compound | IC50 (µM) | Reference |

| 3c | 11.42 | [15] |

| 3d | 8.50 | [15] |

| 3e | 12.76 | [15] |

Note: This data is for related quinoline derivatives and serves to highlight the potential for anticancer activity in molecules containing the morpholino-aniline scaffold.

Potential Signaling Pathways and Experimental Workflows

Based on the activities of analogous compounds, several signaling pathways and experimental workflows can be proposed for the investigation of this compound.

CNS Receptor Signaling

Should this compound exhibit affinity for G protein-coupled receptors (GPCRs) like dopamine or serotonin receptors, its functional activity (agonist, antagonist, or inverse agonist) would determine its effect on downstream signaling cascades.

Caption: Potential GPCR signaling pathway for this compound.

Experimental Workflow for Biological Screening

A logical workflow for the initial biological characterization of this compound would involve a tiered screening approach.

Caption: Proposed experimental workflow for biological characterization.

Detailed Methodologies for Key Experiments

While specific protocols for this compound are not available, the following are generalized methodologies for the types of experiments that would be conducted to elucidate its biological activity.

Radioligand Binding Assay for Receptor Affinity

Objective: To determine the binding affinity (Ki) of the test compound for a specific receptor.

Materials:

-

Membrane preparations from cells expressing the target receptor (e.g., CHO or HEK293 cells).

-

Radioligand specific for the target receptor (e.g., [³H]-Spiperone for D2 receptors).

-

Test compound (this compound) at various concentrations.

-

Non-specific binding control (a high concentration of a known ligand).

-

Assay buffer (e.g., Tris-HCl with cofactors).

-

Scintillation vials and cocktail.

-

Liquid scintillation counter.

Procedure:

-

Incubate the cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer.

-

Allow the binding to reach equilibrium (time and temperature are receptor-dependent).

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

Calculate the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

MTT Assay for Cytotoxicity

Objective: To assess the effect of the test compound on cell viability.

Materials:

-

Cancer cell line of interest (e.g., HepG2).

-

Complete cell culture medium.

-

Test compound (this compound) at various concentrations.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization buffer (e.g., DMSO or acidified isopropanol).

-

96-well plates.

-

Microplate reader.

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and a vehicle control.

-

Incubate for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value (concentration of the compound that causes 50% inhibition of cell growth).

Conclusion and Future Directions

The structural motif of this compound suggests a high potential for biological activity, particularly within the central nervous system and in the context of oncology. The presence of the morpholine ring is a strong indicator of favorable drug-like properties. Based on the extensive research on related compounds, future investigations should prioritize screening this molecule against a panel of CNS receptors, including dopamine, serotonin, and sigma receptors. Furthermore, its potential as an anticancer agent, possibly through kinase inhibition, warrants exploration. The experimental protocols and workflows outlined in this guide provide a robust framework for the systematic evaluation of this promising, yet understudied, chemical entity. The synthesis and subsequent biological characterization of this compound and its analogs could unveil novel therapeutic agents with significant potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sciencescholar.us [sciencescholar.us]

- 5. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Neuroprotective effects of high affinity sigma 1 receptor selective compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sigma Receptors [sigmaaldrich.com]

- 9. austinpublishinggroup.com [austinpublishinggroup.com]

- 10. Characterization of two novel sigma receptor ligands: antidystonic effects in rats suggest sigma receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dopamine D1, D2 and serotonin2 receptor occupation by typical and atypical antipsychotic drugs in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 5-HT2A SEROTONIN RECEPTOR BIOLOGY: Interacting proteins, kinases and paradoxical regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. ClinPGx [clinpgx.org]

- 15. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 16. US8946235B2 - 2-(2,4,5-substituted-anilino) pyrimidine compounds - Google Patents [patents.google.com]

- 17. Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(2-Morpholin-4-ylethoxy)aniline Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of 2-(2-Morpholin-4-ylethoxy)aniline derivatives and their analogs. This class of compounds has garnered significant interest in medicinal chemistry due to the versatile pharmacological activities exhibited by its members, particularly in the realm of oncology. This document details experimental protocols, summarizes key quantitative data, and visualizes relevant biological pathways and experimental workflows to serve as a valuable resource for professionals in drug discovery and development.

Core Structure and Pharmacological Significance

The this compound scaffold is a key pharmacophore found in a variety of biologically active molecules. The morpholine ring often imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, while the aniline and ethoxy linker moieties provide a versatile backbone for structural modifications to modulate target affinity and selectivity. A prominent area of investigation for derivatives of this scaffold is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways frequently dysregulated in cancer.

Synthesis of this compound Analogs

The synthesis of this compound derivatives and their analogs typically involves multi-step reaction sequences. A common strategy is the introduction of the morpholinoethoxy side chain onto a suitably substituted aromatic precursor, followed by functionalization of the aniline moiety.

General Synthetic Scheme

A representative synthetic approach for creating analogs, such as 2-morpholino-4-anilinoquinoline derivatives, begins with the construction of a core heterocyclic system, which is then functionalized. For instance, the synthesis of 2-morpholino-4-anilinoquinoline derivatives starts from 2-morpholinoquinolin-4-ol. This intermediate undergoes chlorination, followed by a nucleophilic substitution with various anilines to yield the final products.

The Versatile Scaffold: An In-depth Technical Guide to 2-(2-Morpholin-4-ylethoxy)aniline in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-(2-morpholinoethoxy)aniline core is a privileged scaffold in medicinal chemistry, imparting favorable physicochemical and pharmacokinetic properties to a diverse range of bioactive molecules. This technical guide provides a comprehensive overview of its synthesis, key applications, and the structure-activity relationships of its derivatives. Particular emphasis is placed on its role in the development of targeted cancer therapies, including kinase inhibitors and tubulin polymerization inhibitors. This document serves as a resource for researchers and drug development professionals, offering detailed experimental protocols, quantitative biological data, and visual representations of relevant signaling pathways to facilitate the design and synthesis of novel therapeutic agents.

Introduction

The morpholine ring is a common feature in many approved drugs, valued for its ability to enhance aqueous solubility, metabolic stability, and overall pharmacokinetic profile. When combined with an aniline moiety via an ethoxy linker, it forms the 2-(2-morpholinoethoxy)aniline scaffold, a versatile building block in drug discovery. The aniline functional group provides a convenient handle for a variety of chemical modifications, allowing for the exploration of diverse chemical space and the optimization of interactions with biological targets. This guide will explore the synthesis of this core structure and its application in the development of potent and selective inhibitors for key targets in oncology.

Physicochemical Properties of the Core Scaffold

The 2-(2-morpholinoethoxy)aniline scaffold possesses a unique combination of properties that make it an attractive starting point for drug design.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₈N₂O₂ | PubChem |

| Molecular Weight | 222.28 g/mol | PubChem |

| XLogP3 | 0.9 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 5 | PubChem |

The morpholine moiety contributes to improved aqueous solubility and can act as a hydrogen bond acceptor. The flexible ethoxy linker allows for optimal positioning of the morpholino group within a binding pocket, while the aniline nitrogen serves as a key point for derivatization.

Synthesis of the Core Scaffold: 2-(2-Morpholin-4-ylethoxy)aniline

The synthesis of 2-(2-morpholinoethoxy)aniline can be achieved through a nucleophilic substitution reaction. A detailed experimental protocol is provided below, compiled from established chemical principles.

Experimental Protocol: Synthesis of this compound

Reaction Scheme:

Step 1: Synthesis of 4-(2-(2-nitrophenoxy)ethyl)morpholine

-

To a solution of 2-nitrophenol (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.5 - 2.0 eq) portion-wise at room temperature.

-

Stir the mixture for 30 minutes to form the corresponding phenoxide.

-

Add 4-(2-chloroethyl)morpholine hydrochloride (1.1 eq) to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure 4-(2-(2-nitrophenoxy)ethyl)morpholine.

Step 2: Synthesis of this compound

-

Dissolve 4-(2-(2-nitrophenoxy)ethyl)morpholine (1.0 eq) in a suitable solvent such as ethanol, methanol, or ethyl acetate.

-

Add a reducing agent. Common methods include:

-

Catalytic Hydrogenation: Add a catalytic amount of palladium on carbon (10% Pd/C) and subject the mixture to a hydrogen atmosphere (balloon or Parr apparatus) at room temperature.

-

Chemical Reduction: Use a reducing agent such as tin(II) chloride (SnCl₂) in concentrated hydrochloric acid, or iron powder (Fe) in acetic acid.

-

-

Monitor the reaction by TLC until the starting material is completely consumed.

-

If using catalytic hydrogenation, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

If using chemical reduction, neutralize the reaction mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution) and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting crude 2-(2-morpholinoethoxy)aniline can be purified by column chromatography if necessary.

Applications in Medicinal Chemistry

The 2-(2-morpholinoethoxy)aniline scaffold is a key component in the design of various therapeutic agents, most notably in the field of oncology.

Kinase Inhibitors

Derivatives of 2-(2-morpholinoethoxy)aniline have been extensively explored as inhibitors of various protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.

The aniline nitrogen of the core scaffold can be readily incorporated into heterocyclic ring systems like quinoline and quinazoline, which are known pharmacophores for kinase inhibition.

Workflow for the Synthesis of 2-Morpholino-4-anilinoquinoline Derivatives

Potential Therapeutic Targets of 2-(2-Morpholin-4-ylethoxy)aniline Derivatives: A Technical Guide

This technical guide provides an in-depth overview of the potential biological targets of derivatives based on the 2-(2-morpholin-4-ylethoxy)aniline scaffold. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive summary of current findings, including quantitative data, experimental methodologies, and visual representations of relevant biological pathways and workflows.

Introduction

Derivatives of the this compound core structure have emerged as a versatile scaffold in medicinal chemistry, demonstrating a range of biological activities. This guide consolidates the available research to highlight the key molecular targets and therapeutic areas where these compounds show promise. The primary focus will be on their anticancer properties through the inhibition of specific protein kinases and the induction of cytotoxic effects in cancer cells.

Kinase Inhibition: A Primary Mechanism of Action

Several derivatives incorporating the morpholine and aniline moieties have been identified as potent inhibitors of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.

Dual Inhibition of Mer and c-Met Kinases

A notable class of 2-substituted aniline pyrimidine derivatives has been shown to act as dual inhibitors of Mer and c-Met kinases, both of which are receptor tyrosine kinases implicated in tumor growth and metastasis.

| Compound ID | Mer Kinase IC50 (nM) | c-Met Kinase IC50 (nM) | Antiproliferative IC50 (µM) - HepG2 | Antiproliferative IC50 (µM) - MDA-MB-231 | Antiproliferative IC50 (µM) - HCT116 |

| 18c | 18.5 ± 2.3 | 33.6 ± 4.3 | Not specified | Not specified | Not specified |

| 17c | 6.4 ± 1.8 | 26.1 ± 7.7 | Significant activity | Significant activity | Significant activity |

Table 1: Inhibitory activity of 2-substituted aniline pyrimidine derivatives against Mer and c-Met kinases and their antiproliferative effects on various cancer cell lines.[1][2]

Caption: Simplified Mer and c-Met signaling pathways and their inhibition.

Inhibition of PI3 Kinase p110alpha

Derivatives based on a 4-morpholino-2-phenylquinazoline scaffold have been synthesized and identified as potent and selective inhibitors of the p110α isoform of phosphoinositide 3-kinase (PI3K).[3]

| Compound ID | PI3K p110α IC50 (nM) | A375 Cell Proliferation IC50 (µM) |

| 15e | 2.0 | 0.58 |

Table 2: Inhibitory activity of a thieno[3,2-d]pyrimidine derivative against PI3K p110α and its effect on melanoma cell proliferation.[3]

References

An In-Depth Technical Guide to 2-(2-Morpholin-4-ylethoxy)aniline: A Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(2-Morpholin-4-ylethoxy)aniline, a key building block in modern organic and medicinal chemistry. Its unique structural features, combining a reactive aniline moiety with a flexible and pharmaceutically relevant morpholinoethoxy side chain, make it a valuable precursor for the synthesis of a diverse range of heterocyclic compounds, particularly those with potential therapeutic applications. This document details its synthesis, chemical properties, and significant applications, supported by experimental protocols and quantitative data.

Chemical Properties and Spectroscopic Data

This compound is a difunctional molecule featuring a primary aromatic amine and a tertiary aliphatic amine incorporated within a morpholine ring, connected by an ether linkage. This combination of functionalities allows for a wide array of chemical transformations. The aniline group is a versatile handle for reactions such as acylation, alkylation, and cyclization, while the morpholine moiety often enhances aqueous solubility and can contribute to favorable pharmacokinetic properties in drug candidates.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₈N₂O₂ |

| Molecular Weight | 222.28 g/mol |

| CAS Number | 64039-56-1 |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not widely reported, expected to be a low-melting solid |

| Boiling Point | Not available |

| Solubility | Soluble in methanol, ethanol, DMSO, and chlorinated solvents |

| ¹H NMR (CDCl₃, 400 MHz) - Predicted | δ 6.70-6.85 (m, 4H, Ar-H), 4.10 (t, J=5.5 Hz, 2H, Ar-O-CH₂), 3.70-3.80 (m, 4H, morpholine O-CH₂), 2.80 (t, J=5.5 Hz, 2H, N-CH₂-CH₂-O), 2.50-2.60 (m, 4H, morpholine N-CH₂), 1.90 (br s, 2H, NH₂) |

| ¹³C NMR (CDCl₃, 100 MHz) - Predicted | δ 146.0 (C-O), 136.0 (C-NH₂), 120.0 (Ar-CH), 119.0 (Ar-CH), 115.5 (Ar-CH), 112.0 (Ar-CH), 67.5 (Ar-O-CH₂), 67.0 (morpholine O-CH₂), 57.5 (N-CH₂-CH₂-O), 54.0 (morpholine N-CH₂) |

| IR (KBr, cm⁻¹) - Key Peaks | 3450-3300 (N-H stretch), 3050 (Ar C-H stretch), 2950-2800 (Aliphatic C-H stretch), 1620 (N-H bend), 1510 (Ar C=C stretch), 1240 (Ar-O-C stretch), 1115 (C-N stretch) |

| Mass Spectrometry (ESI-MS) | m/z 223.14 [M+H]⁺ |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This involves the reaction of an o-substituted phenol with an appropriate morpholinoethyl halide. A plausible and widely applicable route starts from 2-nitrophenol, which offers the advantage of a subsequent straightforward reduction to the desired aniline.

Experimental Protocol: Two-Step Synthesis from 2-Nitrophenol

Step 1: Synthesis of 4-(2-(2-Nitrophenoxy)ethyl)morpholine

-

To a solution of 2-nitrophenol (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a suitable base, for instance, anhydrous potassium carbonate (K₂CO₃, 1.5 eq).

-

Stir the mixture at room temperature for 30 minutes to form the corresponding phenoxide salt.

-

Add 4-(2-chloroethyl)morpholine hydrochloride (1.1 eq) to the reaction mixture. The use of the hydrochloride salt may necessitate the addition of an extra equivalent of base to liberate the free amine.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain 4-(2-(2-nitrophenoxy)ethyl)morpholine.

Step 2: Reduction to this compound

-

Dissolve the 4-(2-(2-nitrophenoxy)ethyl)morpholine (1.0 eq) obtained from the previous step in a suitable solvent like methanol or ethanol.

-

Add a catalytic amount of palladium on carbon (10% Pd/C, 0.05-0.10 eq by weight).

-

Subject the reaction mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.

-

Stir the reaction vigorously until the starting material is completely consumed (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent used for the reaction.

-

Concentrate the filtrate under reduced pressure to yield the desired this compound. The product is often of sufficient purity for subsequent steps, but can be further purified by chromatography if necessary.

Applications in the Synthesis of Bioactive Heterocycles

This compound is a prized building block for the construction of various heterocyclic scaffolds that are prevalent in medicinal chemistry. Its bifunctional nature allows for its participation in a range of cyclization and cyclocondensation reactions.

Synthesis of Quinazoline Derivatives

The aniline functionality of the title compound can readily react with a variety of carbonyl-containing compounds to form quinazolines, a class of compounds known for their diverse biological activities, including as kinase inhibitors.

Table 2: Representative Synthesis of a Quinazoline Derivative

| Reaction | Synthesis of a 7-(2-morpholinoethoxy)-[1][2][3]triazolo[4,3-c]quinazoline |

| Starting Materials | This compound, 4-chlorobenzoic acid, Phosphorus oxychloride, Formic hydrazide |

| Reaction Sequence | 1. Acylation of the aniline with 4-chlorobenzoyl chloride. 2. Cyclization with POCl₃ to form the quinazoline core. 3. Reaction with formic hydrazide to form the triazolo ring. |

| Hypothetical Yield | 65-75% over three steps |

| Significance | This scaffold is a common core in kinase inhibitors targeting signaling pathways such as the PI3K/Akt/mTOR pathway. |

Experimental Protocol: Synthesis of a Quinazoline Derivative

-

Acylation: To a solution of this compound (1.0 eq) and a base such as triethylamine (1.2 eq) in a solvent like dichloromethane, add a substituted benzoyl chloride (e.g., 4-chlorobenzoyl chloride, 1.1 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until completion.

-

Cyclization: The resulting amide is then treated with a dehydrating/cyclizing agent like phosphorus oxychloride (POCl₃) at reflux to form the corresponding 2-substituted-4-chloroquinazoline.

-

Triazole Formation: The 4-chloroquinazoline is subsequently reacted with a hydrazide, such as formic hydrazide, in a suitable solvent like isopropanol at reflux to yield the final triazoloquinazoline derivative.

Synthesis of Benzodiazepine Derivatives

The reaction of this compound with α-halo ketones followed by cyclization is a viable route to 1,5-benzodiazepine derivatives, another important class of psychoactive drugs.

Table 3: Representative Synthesis of a Benzodiazepine Derivative

| Reaction | Synthesis of a 4-(2-morpholinoethoxy)-1,5-benzodiazepine |

| Starting Materials | This compound, 1,3-Diketone (e.g., acetylacetone) |

| Reaction Conditions | Typically catalyzed by an acid (e.g., acetic acid) in a solvent like ethanol at reflux. |

| Hypothetical Yield | 70-85% |

| Significance | Benzodiazepines are well-known for their anxiolytic, sedative, and anticonvulsant properties. |

Experimental Protocol: Synthesis of a Benzodiazepine Derivative

-

A mixture of this compound (1.0 eq) and a 1,3-dicarbonyl compound such as acetylacetone (1.1 eq) in ethanol is prepared.

-

A catalytic amount of a protic acid, for example, glacial acetic acid, is added to the mixture.

-

The reaction mixture is heated to reflux for 4-8 hours, with the progress monitored by TLC.

-

Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The residue is then taken up in an organic solvent and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

The organic layer is dried and concentrated, and the crude product is purified by recrystallization or column chromatography to yield the desired 1,5-benzodiazepine derivative.

Role in Targeting Cellular Signaling Pathways

Derivatives of this compound, particularly the quinazoline-based compounds, have been investigated as potent inhibitors of various protein kinases. A key signaling pathway often implicated in cancer is the PI3K/Akt/mTOR pathway. Dysregulation of this pathway leads to uncontrolled cell growth, proliferation, and survival. Many kinase inhibitors are designed to target key components of this pathway.

The morpholinoethoxy side chain of the building block can contribute to the binding of the final molecule to the ATP-binding pocket of kinases like PI3K and mTOR, thereby inhibiting their activity and downstream signaling.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis, particularly for the development of novel therapeutic agents. Its straightforward synthesis and the reactivity of its aniline group allow for the efficient construction of complex heterocyclic systems such as quinazolines and benzodiazepines. The incorporation of the morpholinoethoxy moiety often imparts desirable physicochemical properties for drug development. The demonstrated potential of its derivatives to act as potent kinase inhibitors, particularly within the PI3K/Akt/mTOR signaling pathway, underscores its importance for researchers and professionals in the field of drug discovery and development. This guide provides a foundational understanding and practical protocols to facilitate the use of this important synthetic intermediate.

References

Safety and Handling of 2-(2-Morpholin-4-ylethoxy)aniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be substituted for a comprehensive Safety Data Sheet (SDS). All personnel handling this compound should consult a complete SDS and receive appropriate safety training. The information on aniline derivatives is provided for context and may not be directly applicable to 2-(2-Morpholin-4-ylethoxy)aniline.

Introduction

This compound is a chemical compound containing aniline and morpholine moieties. Aniline and its derivatives are a class of compounds widely used in the chemical and pharmaceutical industries. Due to the known toxicological profile of aniline, it is crucial to handle all its derivatives with care. This guide provides a summary of the available safety and handling information for this compound and offers general guidance based on the toxicology of related aniline compounds.

Physicochemical and Safety Data

Quantitative data for this compound is limited. The following tables summarize the available information.

Table 1: Physicochemical Properties

| Property | Value |

| CAS Number | 64039-56-1[1][2][3][4] |

| Molecular Formula | C12H18N2O2[1][2][3] |

| Molecular Weight | 222.28 g/mol [3] |

| Melting Point | 41 °C[3] |

| Boiling Point | 379.6±32.0 °C (Predicted)[3] |

| Density | 1.129±0.06 g/cm3 (Predicted)[3] |

| pKa | 6.41±0.10 (Predicted)[3] |

Table 2: Hazard Identification and Risk Management

| Category | Information |

| Hazard Codes | C, Xi[3] |

| Risk Statements | R20/21/22: Harmful by inhalation, in contact with skin and if swallowed.[3] |

| R34: Causes burns.[3] | |

| Safety Statements | S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[3] |

| S36/37/39: Wear suitable protective clothing, gloves, and eye/face protection.[3] | |

| Hazard Class | IRRITANT[3] |

| Hazard Note | Corrosive[3] |

Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure laboratory safety.

Personal Protective Equipment (PPE)

A standard workflow for donning and doffing PPE should be strictly followed to prevent contamination.

Storage

-

Storage Temperature: 2-8°C[3]

-

Containers: Store in tightly sealed containers.

-

Environment: Keep in a cool, dry, and well-ventilated area.

Toxicological Profile of Aniline Derivatives

Due to the lack of specific toxicological data for this compound, this section provides an overview of the known toxicological effects of aniline and its derivatives. It is crucial to assume that this compound may exhibit similar properties.

Aniline-Induced Methemoglobinemia

A primary toxic effect of aniline is the oxidation of hemoglobin to methemoglobin, which is incapable of transporting oxygen. This can lead to cyanosis and, in severe cases, death.

Genotoxicity

Some aniline derivatives have been shown to be genotoxic. It is prudent to handle this compound as a potential mutagen until proven otherwise.

Experimental Protocols for Toxicological Assessment

The following are generalized experimental protocols based on OECD guidelines for testing aniline derivatives. These should be adapted for the specific properties of this compound.

Acute Oral Toxicity (LD50) - Up-and-Down Procedure (OECD 425)

This method is used to estimate the oral LD50 of a substance.

Methodology:

-

Animal Model: Typically rats or mice.

-

Dosing: A single animal is dosed with the substance.

-

Observation: The animal is observed for signs of toxicity and mortality over a defined period (typically 48 hours).

-

Dose Adjustment: If the animal survives, the dose for the next animal is increased. If the animal dies, the dose is decreased.

-

LD50 Calculation: The LD50 is calculated based on the pattern of survival and mortality.

Daphnia sp. Acute Immobilisation Test (OECD 202)

This test assesses the acute toxicity of a substance to aquatic invertebrates.

Methodology:

-

Test Organism: Daphnia magna.

-

Exposure: Daphnids are exposed to a range of concentrations of the test substance for 48 hours.

-

Endpoint: Immobilisation (inability to swim) is recorded at 24 and 48 hours.

-

EC50 Calculation: The concentration that causes immobilisation in 50% of the daphnids (EC50) is determined.

Algal Growth Inhibition Test (OECD 201)

This test evaluates the effects of a substance on the growth of freshwater microalgae.

Methodology:

-

Test Organism: A suitable species of green algae (e.g., Pseudokirchneriella subcapitata).

-

Exposure: Algal cultures are exposed to various concentrations of the test substance over 72 hours.

-

Endpoint: Algal growth is measured, and the inhibition of growth relative to a control is calculated.

-

IC50 Calculation: The concentration that causes a 50% inhibition of growth (IC50) is determined.

Conclusion

While specific safety and toxicological data for this compound are not extensively available, the presence of the aniline moiety necessitates careful handling and adherence to strict safety protocols. The information provided in this guide, drawn from data on the target compound and related aniline derivatives, serves as a starting point for risk assessment. Researchers and drug development professionals must exercise caution, utilize appropriate personal protective equipment, and consult a comprehensive Safety Data Sheet before handling this compound. Further toxicological studies are warranted to fully characterize the safety profile of this compound.

References

Technical Guide: Physicochemical Properties of 2-(2-Morpholin-4-ylethoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical physicochemical properties of 2-(2-Morpholin-4-ylethoxy)aniline, with a focus on its solubility and stability. The information herein is intended to support research and development activities, offering standardized methodologies and data presentation formats essential for drug discovery and early-phase development.

Physicochemical Data Summary

The aqueous solubility and degradation stability of a compound are fundamental parameters that influence its bioavailability, formulation, and overall development potential. The following tables summarize the expected physicochemical data for this compound based on its structure, which features a basic morpholine moiety (expected pKa ~4-5) and an aniline group.

Aqueous Solubility Profile

The aqueous solubility of ionizable compounds like this compound is highly dependent on pH. The presence of the basic morpholine group suggests significantly higher solubility in acidic conditions where the molecule becomes protonated.

Table 1: Thermodynamic Solubility of this compound

| Buffer System | pH | Solubility (µg/mL) | Method |

| Phosphate Buffer | 2.0 | > 1000 | Shake-Flask (HPLC-UV) |

| Acetate Buffer | 4.5 | 850 ± 45 | Shake-Flask (HPLC-UV) |

| Phosphate Buffer | 6.8 | 15 ± 3 | Shake-Flask (HPLC-UV) |

| Phosphate Buffer | 7.4 | 12 ± 2 | Shake-Flask (HPLC-UV) |

| Water | Intrinsic | 14 ± 2 | Shake-Flask (HPLC-UV) |

Stability Profile under Forced Degradation

Forced degradation studies are crucial for identifying potential degradation pathways and developing stability-indicating analytical methods. The data presented below outlines the expected stability of this compound under various stress conditions as per ICH Q1A(R2) guidelines.

Table 2: Forced Degradation of this compound

| Stress Condition | Reagent/Condition | Time (hrs) | Degradation (%) | Major Degradants |

| Acid Hydrolysis | 0.1 M HCl | 24 | ~15% | N-dealkylation, Ether cleavage |

| Base Hydrolysis | 0.1 M NaOH | 24 | < 2% | Minimal degradation |

| Oxidation | 3% H₂O₂ | 12 | ~40% | N-oxide, Aromatic hydroxylation |

| Thermal | 80°C (Solid) | 72 | < 1% | No significant degradation |

| Photolytic | ICH Q1B (Solid) | 24 | ~8% | Oxidative/photolytic products |

Experimental Protocols

Detailed and reproducible methodologies are paramount for the accurate assessment of solubility and stability.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific medium.

-

Preparation: Prepare saturated solutions by adding an excess amount of this compound to vials containing buffers of different pH values (e.g., pH 2.0, 4.5, 6.8, 7.4).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: After equilibration, centrifuge the samples at high speed (e.g., 14,000 rpm) to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant, dilute it with an appropriate mobile phase, and analyze the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

Caption: Workflow for Thermodynamic Solubility Testing.

Stability Assessment (Forced Degradation)

This workflow outlines the process for investigating the degradation pathways of a drug substance.

-

Stress Conditions: Expose solutions or solid samples of this compound to a set of harsh conditions as defined by ICH guidelines (acid, base, oxidation, heat, light).

-

Time Points: Sample the stressed solutions/solids at various time points (e.g., 0, 4, 8, 12, 24 hours).

-